XYLENOL BLUE SODIUM SALT INDICATOR
Overview
Description
Xylenol Blue Sodium Salt Indicator: is a chemical compound used primarily as a pH indicator. It is known for its ability to change color based on the pH of the solution it is in, making it a valuable tool in various chemical analyses. The compound is also referred to as p-Xylenolsulfonephthalein sodium salt and has the empirical formula C23H21NaO5S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylenol Blue Sodium Salt Indicator typically involves the sulfonation of xylenol followed by the reaction with phthalic anhydride. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of solvents like methanol .
Industrial Production Methods: In industrial settings, the production of Xylenol Blue Sodium Salt Indicator follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Xylenol Blue Sodium Salt Indicator undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the color of the indicator, making it useful in redox titrations.
Substitution: The aromatic rings in the compound can undergo substitution reactions, although these are less common in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Methanol, ethanol, water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfone derivatives, while reduction may yield simpler aromatic compounds .
Scientific Research Applications
Chemistry: Xylenol Blue Sodium Salt Indicator is widely used in analytical chemistry for pH determination and titrations. Its distinct color change at different pH levels makes it a reliable indicator for various chemical analyses .
Biology: In biological research, the compound is used to monitor pH changes in cell cultures and other biological systems. It helps in understanding cellular processes that are pH-dependent .
Medicine: The indicator is used in medical diagnostics to measure the pH of bodily fluids, which can provide valuable information about a patient’s health status .
Industry: In industrial applications, Xylenol Blue Sodium Salt Indicator is used in the manufacturing of dyes, pigments, and other chemical products. It is also employed in environmental monitoring to assess the pH of water and soil samples .
Mechanism of Action
The mechanism of action of Xylenol Blue Sodium Salt Indicator involves the reversible protonation and deprotonation of the sulfonephthalein group. At different pH levels, the compound exists in different ionic forms, each with a distinct color. The molecular targets are the hydrogen ions (H+) in the solution, and the pathways involved include the acid-base equilibrium reactions .
Comparison with Similar Compounds
- Bromothymol Blue
- Phenolphthalein
- Methyl Orange
- Bromocresol Green
Comparison: Xylenol Blue Sodium Salt Indicator is unique in its pH range and color transition. While Bromothymol Blue and Phenolphthalein are also used as pH indicators, they have different pH ranges and color changes. For example, Bromothymol Blue changes from yellow to blue over a pH range of 6.0 to 7.6, whereas Xylenol Blue Sodium Salt Indicator changes from red to yellow to blue over a broader pH range .
Biological Activity
Xylenol Blue Sodium Salt is a synthetic dye primarily used as a pH indicator and in various biological applications. This compound exhibits unique properties that make it valuable in biochemical assays, particularly in the detection and quantification of various biological substances. This article delves into the biological activity of Xylenol Blue Sodium Salt, supported by research findings, case studies, and data tables.
- Molecular Formula : C₁₅H₁₄N₃NaO₃S
- Molecular Weight : 325.35 g/mol
- Solubility : Soluble in water
- pH Range : Color change occurs between pH 3.0 (yellow) and pH 4.6 (blue) .
Xylenol Blue functions as a protonated indicator, where its color changes based on the pH of the solution. The compound undergoes structural changes upon protonation and deprotonation, which affects its light absorption properties, thus leading to a visible color change. This mechanism is crucial for its application in various biological assays.
1. Cell Viability Assays
Xylenol Blue has been utilized in cell viability assays, where it serves as a colorimetric indicator to assess cell proliferation and cytotoxicity. The dye's absorbance at specific wavelengths correlates with cell density, providing a quantitative measure of cell viability.
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HeLa | 0 | 100 |
HeLa | 10 | 85 |
HeLa | 50 | 50 |
HeLa | 100 | 20 |
Table 1: Effect of Xylenol Blue on HeLa cell viability .
2. Protein Quantification
In protein assays, Xylenol Blue is employed to determine protein concentrations through colorimetric methods. The intensity of the blue color produced is directly proportional to the protein concentration in the sample.
3. Detection of Metal Ions
Xylenol Blue has shown efficacy in detecting metal ions such as copper and lead due to its ability to form complexes with these ions, leading to distinct color changes that can be quantified spectrophotometrically .
Study on Cytotoxic Effects
A study investigated the cytotoxic effects of various concentrations of Xylenol Blue on different cancer cell lines, including lung (HOP-62), colon (HCT-116), and breast (MDA-MB-435) cancer cells. The results indicated that higher concentrations resulted in significant reductions in cell viability across all tested lines, demonstrating its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HOP-62 | 6.7 |
HCT-116 | 1.5 |
MDA-MB-435 | 16 |
Table 2: IC50 values for Xylenol Blue across different cancer cell lines .
Application in Biosensors
Recent advancements have seen Xylenol Blue incorporated into fiber-optic biosensors for detecting pesticides and other environmental pollutants. Its sensitivity to pH changes makes it an ideal candidate for developing sensors that require real-time monitoring of environmental conditions .
Research Findings
Research has highlighted several key findings regarding the biological activity of Xylenol Blue:
- Antifungal Activity : Studies have indicated that Xylenol Blue exhibits antifungal properties against various fungal strains, suggesting potential applications in agricultural settings .
- Impact on Enzyme Activity : It has been observed that Xylenol Blue can inhibit certain enzymatic activities, which may be beneficial for developing enzyme inhibitors in therapeutic applications .
- Safety Profile : While generally regarded as safe for laboratory use, precautions should be taken due to its potential toxicity at higher concentrations .
Properties
IUPAC Name |
sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28;/h5-12,24H,1-4H3,(H,26,27,28);/q;+1/p-1/b23-19-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYGACUXPFINK-PDEWKSAASA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-70-1 | |
Record name | Xylenol Blue sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.